Cas no 1481-56-7 (1,1,1-Trifluoropentan-2-amine)
1,1,1-Trifluoropentan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- SCHEMBL4131459
- AKOS013211005
- DTXSID40545203
- YFKRQARROWXYNI-UHFFFAOYSA-N
- AT14515
- FS-5582
- 1481-56-7
- EN300-392773
- 1,1,1-Trifluoro-2-pentylamine
- 1,1,1-Trifluoropentan-2-amine
-
- MDL: MFCD16817686
- Inchi: 1S/C5H10F3N/c1-2-3-4(9)5(6,7)8/h4H,2-3,9H2,1H3
- InChI Key: YFKRQARROWXYNI-UHFFFAOYSA-N
- SMILES: FC(C(CCC)N)(F)F
Computed Properties
- Exact Mass: 141.07653381Da
- Monoisotopic Mass: 141.07653381Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 78.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 26Ų
1,1,1-Trifluoropentan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044269-1g |
1,1,1-Trifluoro-2-pentylamine |
1481-56-7 | 99% | 1g |
£84.00 | 2022-03-01 | |
| Fluorochem | 044269-5g |
1,1,1-Trifluoro-2-pentylamine |
1481-56-7 | 99% | 5g |
£372.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1249822-250mg |
1,1,1-trifluoropentan-2-amine |
1481-56-7 | 99% | 250mg |
$405 | 2022-11-02 | |
| eNovation Chemicals LLC | Y1249822-1g |
1,1,1-trifluoropentan-2-amine |
1481-56-7 | 99% | 1g |
$555 | 2022-11-02 | |
| eNovation Chemicals LLC | Y1249822-5g |
1,1,1-trifluoropentan-2-amine |
1481-56-7 | 99% | 5g |
$1165 | 2022-11-02 | |
| eNovation Chemicals LLC | Y1249822-25g |
1,1,1-trifluoropentan-2-amine |
1481-56-7 | 99% | 25g |
$3810 | 2022-11-02 | |
| Oakwood | 044269-250mg |
1,1,1-Trifluoro-2-pentylamine |
1481-56-7 | 99% | 250mg |
$98.00 | 2024-07-19 | |
| Oakwood | 044269-1g |
1,1,1-Trifluoro-2-pentylamine |
1481-56-7 | 99% | 1g |
$195.00 | 2024-07-19 | |
| Oakwood | 044269-5g |
1,1,1-Trifluoro-2-pentylamine |
1481-56-7 | 99% | 5g |
$557.00 | 2024-07-19 | |
| Oakwood | 044269-25g |
1,1,1-Trifluoro-2-pentylamine |
1481-56-7 | 99% | 25g |
$2056.00 | 2024-07-19 |
1,1,1-Trifluoropentan-2-amine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 1,1,1-Trifluoropentan-2-amine
Comprehensive Overview of 1,1,1-Trifluoropentan-2-amine (CAS No. 1481-56-7): Properties, Applications, and Industry Insights
1,1,1-Trifluoropentan-2-amine (CAS No. 1481-56-7) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of trifluoromethyl groups enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. This compound is often explored for its potential in modulating biological activity, particularly in the development of small-molecule therapeutics targeting neurological and inflammatory pathways.
In recent years, the demand for fluorinated amines like 1,1,1-Trifluoropentan-2-amine has surged, driven by advancements in green chemistry and sustainable synthesis methods. Researchers are increasingly focusing on catalytic fluorination techniques to improve yield and reduce environmental impact. This aligns with the broader industry trend toward eco-friendly chemical processes, a topic frequently searched in academic and industrial forums.
The compound’s molecular structure, featuring a pentan-2-amine backbone with trifluoromethyl substitution, offers versatility in derivatization. This has led to its use in high-throughput screening libraries for identifying novel bioactive molecules. Notably, its logP value and hydrogen-bonding capacity are critical parameters in medicinal chemistry optimization, a recurring theme in AI-driven drug design discussions.
From an analytical perspective, 1,1,1-Trifluoropentan-2-amine is characterized by techniques such as NMR spectroscopy and mass spectrometry, which are essential for purity assessment. These methods are frequently queried in search engines by chemists seeking structural elucidation protocols. The compound’s spectral data is often shared in open-access databases to accelerate collaborative research.
Beyond pharmaceuticals, 1481-56-7 finds niche applications in material science, particularly in the synthesis of fluorinated polymers with enhanced thermal stability. This connects to trending searches around advanced materials for renewable energy, as such polymers are investigated for use in solar cell components and battery electrolytes.
Regulatory and safety profiles of 1,1,1-Trifluoropentan-2-amine are also a focal point. While not classified as hazardous under standard guidelines, proper handling protocols (e.g., inert atmosphere storage) are emphasized in safety data sheets. Queries like "amine stability under aerobic conditions" reflect user concerns about compound degradation, underscoring the need for clear technical documentation.
In summary, CAS No. 1481-56-7 represents a convergence of synthetic innovation and multidisciplinary utility. Its relevance to drug development, sustainable chemistry, and emerging technologies ensures its continued prominence in scientific literature and industrial workflows. Future research may further unlock its potential in precision medicine and smart materials, aligning with global scientific priorities.
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